2-(2-Aminoethoxy)-6-methoxyphenol;hydrochloride
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Overview
Description
2-(2-Aminoethoxy)-6-methoxyphenol;hydrochloride is a chemical compound with a unique structure that includes both amine and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)-6-methoxyphenol;hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyethoxy)phenol. This intermediate is then reacted with ammonia to introduce the amino group, resulting in 2-(2-aminoethoxy)-6-methoxyphenol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)-6-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2-Aminoethoxy)-6-methoxyphenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)-6-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can act as an antioxidant by scavenging free radicals, while the amino group can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the methoxy and phenol groups.
2-(2-Methoxyethoxy)ethanol: Similar structure but lacks the amino group.
6-Methoxyphenol: Contains the methoxy and phenol groups but lacks the aminoethoxy group.
Uniqueness
2-(2-Aminoethoxy)-6-methoxyphenol;hydrochloride is unique due to the presence of both the amino and phenol functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-aminoethoxy)-6-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-12-7-3-2-4-8(9(7)11)13-6-5-10;/h2-4,11H,5-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBANMTELGFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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